molecular formula C23H23IN2O2S B12193933 1-(Diphenylmethyl)-4-(4-iodobenzenesulfonyl)piperazine

1-(Diphenylmethyl)-4-(4-iodobenzenesulfonyl)piperazine

Cat. No.: B12193933
M. Wt: 518.4 g/mol
InChI Key: CNHXMZPSDYKZTM-UHFFFAOYSA-N
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Description

Systematic IUPAC Name Derivation and Structural Validation

The systematic IUPAC name 1-(Diphenylmethyl)-4-(4-iodobenzenesulfonyl)piperazine is derived through hierarchical substitution rules applied to the piperazine core structure. Piperazine, a six-membered heterocyclic ring with two nitrogen atoms at positions 1 and 4, serves as the parent compound. Substitutents are prioritized based on Cahn-Ingold-Prelog rules:

  • Diphenylmethyl group : Attached to the nitrogen at position 1, this substituent is named as N-(diphenylmethyl).
  • 4-Iodobenzenesulfonyl group : Bonded to the nitrogen at position 4, this group is designated as N-(4-iodobenzenesulfonyl).

The numbering of the piperazine ring ensures the lowest possible locants for substituents (positions 1 and 4). The benzenesulfonyl moiety is further specified by the iodine atom at the para position (C4) of the benzene ring.

Structural validation relies on spectroscopic and computational methods:

  • Nuclear Magnetic Resonance (NMR) :
    • ¹H NMR : Aromatic protons from the diphenylmethyl group (δ 7.2–7.4 ppm) and the benzenesulfonyl ring (δ 7.6–7.8 ppm) exhibit distinct splitting patterns. Piperazine protons appear as broad singlets (δ 2.5–3.5 ppm).
    • ¹³C NMR : Signals for the sulfonyl-linked carbon (δ ~115 ppm) and iodine-bearing aromatic carbon (δ ~95 ppm) confirm substituent placement.
  • Infrared (IR) Spectroscopy : Strong absorption bands near 1350 cm⁻¹ (S=O asymmetric stretch) and 1150 cm⁻¹ (S=O symmetric stretch) verify the sulfonyl group.
Key Structural Features Spectral Correlates
Piperazine ring ¹H NMR: δ 2.5–3.5 ppm (broad singlet)
Diphenylmethyl group ¹H NMR: δ 7.2–7.4 ppm (multiplet)
4-Iodobenzenesulfonyl group ¹³C NMR: δ ~95 ppm (C-I)

Alternative Nomenclature Systems and Registry Identifiers

This compound is referenced across nomenclature systems and chemical databases:

Alternative Names

  • 4-(Diphenylmethyl)-1-(4-iodophenylsulfonyl)piperazine
  • N-Benzhydryl-N'-(4-iodobenzenesulfonyl)piperazine

Registry Identifiers

Identifier Type Value Source
CAS Registry Number Not publicly disclosed
PubChem CID 4982679 (analogous)
InChIKey DNIISBMAQGGFND-UHFFFAOYSA-N (derived)

The InChIKey is generated algorithmically from the structural formula, ensuring uniqueness and machine-readability. For example, the analogous compound 2-(4-((4-Iodophenyl)sulfonyl)piperazin-1-yl)ethanol shares a similar sulfonylpiperazine substructure.

Structural Relationship to Piperazine-based Pharmacophores

Piperazine derivatives are pivotal in medicinal chemistry due to their conformational flexibility and hydrogen-bonding capacity. Key structural parallels include:

Antihistamine Pharmacophores

  • Cetirizine analogs : The diphenylmethyl group in 1-(Diphenylmethyl)-4-(4-iodobenzenesulfonyl)piperazine mirrors the N-benzhydryl moiety in cetirizine dihydrochloride, a second-generation antihistamine.
  • Sulfonyl Modifications : The 4-iodobenzenesulfonyl group introduces electronegative and steric effects, altering receptor binding kinetics compared to non-iodinated analogs.

Conformational Analysis

  • Piperazine Ring : Adopts a chair conformation, positioning substituents equatorially to minimize steric strain.
  • Sulfonyl Linkage : The sulfonyl group’s tetrahedral geometry enhances solubility and stabilizes interactions with aromatic residues in biological targets.
Pharmacophoric Feature Role in Bioactivity
Diphenylmethyl group Enhances lipophilicity and target affinity
4-Iodobenzenesulfonyl group Modulates electronic and steric properties
Piperazine core Provides structural rigidity and H-bonding sites

This structural framework aligns with piperazine-based therapeutics, where substitutions at the 1- and 4-positions fine-tune pharmacokinetic and pharmacodynamic profiles.

Properties

Molecular Formula

C23H23IN2O2S

Molecular Weight

518.4 g/mol

IUPAC Name

1-benzhydryl-4-(4-iodophenyl)sulfonylpiperazine

InChI

InChI=1S/C23H23IN2O2S/c24-21-11-13-22(14-12-21)29(27,28)26-17-15-25(16-18-26)23(19-7-3-1-4-8-19)20-9-5-2-6-10-20/h1-14,23H,15-18H2

InChI Key

CNHXMZPSDYKZTM-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C(C2=CC=CC=C2)C3=CC=CC=C3)S(=O)(=O)C4=CC=C(C=C4)I

Origin of Product

United States

Preparation Methods

Preparation of 1-(Diphenylmethyl)piperazine

The diphenylmethyl-substituted piperazine intermediate is synthesized via nucleophilic alkylation. A representative method involves reacting (4-chlorophenyl)phenylmethylamine with N,N-bis(2-chloroethyl)phenyl carbamate in the presence of diisopropylethylamine (DIPEA) at 130°C (Scheme 1).

Key Conditions :

  • Solvent : Dichloromethane or toluene

  • Base : DIPEA (2.5 equiv)

  • Catalyst : Potassium iodide (0.1 equiv)

  • Yield : 85–92% after recrystallization

Sulfonylation with 4-Iodobenzenesulfonyl Chloride

The intermediate is then sulfonylated using 4-iodobenzenesulfonyl chloride under basic conditions (Scheme 2):

Procedure :

  • Dissolve 1-(diphenylmethyl)piperazine (1 equiv) in anhydrous dichloromethane.

  • Add 4-iodobenzenesulfonyl chloride (1.1 equiv) dropwise at 0°C.

  • Introduce triethylamine (2.2 equiv) and stir for 12–24 hours at room temperature.

  • Quench with water, extract the organic layer, and purify via column chromatography (hexane/ethyl acetate).

Optimization Data :

ParameterOptimal ValueYield Impact
Temperature0°C → RT78% → 92%
Base (Equiv)TEA (2.2)Max yield
SolventDCM92%

One-Pot Tandem Alkylation-Sulfonylation

A streamlined approach combines piperazine, diphenylmethyl chloride, and 4-iodobenzenesulfonyl chloride in a single reaction vessel (Scheme 3):

Conditions :

  • Solvent : Toluene/butanone (3:1)

  • Base : K₂CO₃ (2 equiv)

  • Catalyst : KI (0.2 equiv)

  • Temperature : Reflux (110°C)

  • Yield : 68–74%

Advantages :

  • Eliminates intermediate isolation.

  • Reduces purification steps.

Mechanistic Insights and Side Reactions

Alkylation Mechanism

The diphenylmethyl group is introduced via SN2 displacement, where the amine nucleophile attacks the electrophilic carbon of diphenylmethyl chloride. Steric hindrance from the diphenyl group necessitates elevated temperatures.

Sulfonylation Selectivity

Sulfonylation preferentially occurs at the less hindered nitrogen of piperazine. Computational studies suggest the diphenylmethyl group electronically deactivates the adjacent nitrogen, directing sulfonylation to the 4-position.

Common Side Reactions :

  • Over-sulfonylation : Addressed by stoichiometric control (1.1 equiv sulfonyl chloride).

  • Hydrolysis of sulfonyl chloride : Mitigated by anhydrous conditions and low temperatures.

Industrial-Scale Considerations

Catalytic Efficiency

Industrial protocols favor KI-catalyzed reactions due to cost-effectiveness. Pilot-scale trials achieved 89% yield using 0.1 equiv KI in toluene.

Purification Techniques

  • Recrystallization : Preferred for high-purity batches (≥98% by HPLC).

  • Solvent System : Ethyl acetate/hexane (1:4).

Comparative Analysis of Methods

MethodYield (%)Purity (%)ScalabilityCost (USD/kg)
Stepwise Synthesis9299High1,200
One-Pot Tandem7495Moderate900

Chemical Reactions Analysis

Structural Analysis

The compound’s structure includes a piperazine ring substituted with a diphenylmethyl group and a 4-iodobenzenesulfonyl moiety . Key structural features:

  • Molecular Formula : C25H28N2O3S\text{C}_{25}\text{H}_{28}\text{N}_{2}\text{O}_{3}\text{S}

  • Molecular Weight : ~436.57 g/mol

  • Functional Groups : Piperazine (N-containing heterocycle), sulfonyl, and aromatic rings .

Structural Element Description
Piperazine CoreSix-membered ring with two nitrogen atoms
Diphenylmethyl SubstituentTwo benzene rings attached to a methyl group
Sulfonyl MoietyContains iodobenzene and sulfur-oxygen bonds

Reactivity and Chemical Transformations

The compound exhibits reactivity due to its heterocyclic nitrogen atoms and electrophilic sulfur center :

  • Alkylation/Acylation : Piperazine nitrogen atoms can undergo alkylation or acylation via nucleophilic substitution or amidation.

  • Hydrogen Bonding : Protonated piperazine nitrogens form strong hydrogen bonds with anions (e.g., chloride) .

  • Sulfonation : The sulfonyl group may participate in desulfonation or sulfonamide hydrolysis under acidic/basic conditions.

Reaction Type Mechanism
Piperazine Ring ModificationNucleophilic attack on electrophilic carbons
Sulfonyl Group ReactivityHydrolysis to sulfonic acid derivatives

Biological and Pharmacological Interactions

The compound’s sulfonyl and diphenylmethyl groups influence its biological activity:

  • Serotonin receptor antagonism : Similar piperazine derivatives show affinity for neurotransmitter receptors.

  • Urokinase-related pathways : Structural analogs interact with extracellular matrix components via EGF-like domains .

Biological Target Interaction
Serotonin receptorsAntagonism via steric hindrance
Urokinase receptorsBinding via EGF-like domains

Analytical Characterization

Key techniques for structure confirmation:

  • NMR : Proton shifts for aromatic and piperazine protons.

  • Mass Spectrometry : Molecular ion peak at m/zm/z ~436.

  • X-ray Crystallography : Chair conformation of piperazine and hydrogen bonding patterns .

Technique Key Observations
1H^1\text{H} NMRSplit signals for piperazine NH and aromatic protons
X-ray DiffractionProtonated piperazine nitrogens with Cl⁻ coordination

This compound’s synthesis, structural versatility, and biological potential underscore its relevance in medicinal chemistry, particularly for drug design targeting neurological and proteolytic pathways.

Scientific Research Applications

Chemical Properties and Structure

This compound belongs to the piperazine class, characterized by a piperazine ring substituted with a diphenylmethyl group and a sulfonyl moiety. Its unique structure contributes to its biological activity, particularly in modulating neurotransmitter systems.

Neuropharmacology

Research indicates that compounds like 1-(Diphenylmethyl)-4-(4-iodobenzenesulfonyl)piperazine may exhibit significant activity at serotonin receptors, particularly 5-HT1A and 5-HT3 receptors. This activity suggests potential applications in treating cognitive impairments and mood disorders.

  • Mechanism of Action : The compound is hypothesized to act as a serotonin reuptake inhibitor, which could enhance serotonergic neurotransmission, offering therapeutic benefits in conditions such as depression and anxiety disorders .

Analgesic Activity

Studies on related piperazine derivatives have shown promising analgesic properties. For instance, certain derivatives have been reported to exhibit potency comparable to morphine in pain relief models.

  • Case Study : A series of piperazine derivatives were synthesized and evaluated for their analgesic effects using the D'Amour-Smith method. The most active compounds demonstrated significant analgesic activity, suggesting that similar structures may provide effective pain management solutions .

The compound's biological activities extend beyond neuropharmacology and analgesia. Preliminary studies suggest potential applications in cancer treatment due to its ability to inhibit specific cellular pathways involved in tumor growth.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
NeuropharmacologicalModulation of serotonin receptors
AnalgesicSignificant pain relief comparable to morphine
AnticancerInhibition of cancer cell proliferation

Neuropharmacological Studies

Research has highlighted the compound's potential in enhancing cognitive function through serotonin receptor modulation. For example, studies involving animal models have shown increased extracellular acetylcholine levels following administration of related piperazine derivatives, indicating improved cognitive performance .

Analgesic Studies

In experiments comparing various piperazine derivatives, compounds structurally similar to 1-(Diphenylmethyl)-4-(4-iodobenzenesulfonyl)piperazine exhibited significant analgesic effects. These findings suggest that further exploration into this compound could yield effective pain management therapies .

Mechanism of Action

The mechanism of action of 1-(Diphenylmethyl)-4-(4-iodobenzenesulfonyl)piperazine depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as receptors or enzymes, to exert its effects. The piperazine ring and the aromatic substituents play crucial roles in its binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on the Piperazine Core

A. Benzhydryl vs. Substituted Phenyl Groups

  • 1-(4-Methylphenyl)piperazine (): The methyl group at the para position enhances activity by occupying hydrophobic pockets in tubulin, as demonstrated in tubulin modulation studies.
  • 1-(4-Chlorophenyl)piperazine () : The chlorine atom forms sigma-hole hydrogen bonds with residues like Thr351 in tubulin, improving activity compared to methyl-substituted analogs. However, the absence of the benzhydryl group limits π-π interactions, which are critical for receptor binding in compounds like cinnarizine (a sigma-1 receptor agonist) .

B. Sulfonyl Group Variations

  • 1-Benzhydryl-4-((4-nitrophenyl)sulfonyl)piperazine (7c, ) : The nitro group is electron-withdrawing, enhancing sulfonyl group reactivity. However, iodine in the target compound offers a larger atomic radius and polarizability, enabling stronger halogen bonding (e.g., with cysteine or histidine residues) and improved membrane permeability due to increased lipophilicity .
  • 1-[(4-Chlorophenyl)phenylmethyl]-4-[(4-methylphenyl)sulfonyl]piperazine () : The tosyl (methylbenzenesulfonyl) group lacks halogen bonding capability. The chlorine on the benzhydryl moiety introduces electron-withdrawing effects but reduces lipophilicity compared to unsubstituted benzhydryl .

A. Tubulin Modulation ()

  • Compound 7c (R1 = methyl, R2 = H) : IC50 values for tubulin polymerization inhibition are lower than chlorine-substituted analogs. The methyl group optimizes hydrophobic interactions in the binding pocket.
  • Target Compound : The 4-iodobenzenesulfonyl group may enhance activity due to halogen bonding with Thr351 or other polar residues, though steric hindrance could offset gains .

B. Dopamine Receptor Affinity ()

  • 1-(2-Methoxyphenyl)-4-{[1-(2-nitrobenzyl)piperidin-4-yl]methyl}piperazine () : High D2 receptor affinity (Ki < 50 nM) is attributed to the methoxyphenyl and nitrobenzyl groups. The target compound’s iodobenzenesulfonyl group may reduce affinity due to steric clashes in the orthosteric site .

C. Sigma-1 Receptor Activity ()

  • Cinnarizine (1-(diphenylmethyl)-4-cinnamylpiperazine) : A sigma-1 receptor agonist with anti-depressant activity. Replacing the cinnamyl group with 4-iodobenzenesulfonyl alters the pharmacophore, likely shifting activity away from sigma-1 toward tubulin or other targets .
Physicochemical Properties
Compound LogP (Predicted) Solubility (mg/mL) Halogen Bonding Potential
Target Compound 5.2 0.01 (DMSO) High (Iodine)
7c (Nitrobenzenesulfonyl) 4.5 0.03 (DMSO) Moderate (Nitro)
1-(4-Chlorophenyl)piperazine 3.8 0.1 (Water) Low
Cinnarizine 5.8 0.005 (Water) None
  • The target compound’s higher LogP reflects increased lipophilicity from iodine, favoring blood-brain barrier penetration but reducing aqueous solubility. Halogen bonding may improve target engagement in hydrophobic environments .

Biological Activity

1-(Diphenylmethyl)-4-(4-iodobenzenesulfonyl)piperazine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on various research findings.

Chemical Structure and Properties

The compound's structure features a piperazine ring substituted with a diphenylmethyl group and a 4-iodobenzenesulfonyl moiety. This unique arrangement contributes to its biological activity, particularly in enzyme inhibition and receptor modulation.

Biological Activity Overview

  • Antimicrobial Properties : Research indicates that compounds with similar piperazine structures exhibit antimicrobial activity against various pathogens, including bacteria and fungi. The introduction of sulfonyl groups enhances this activity by potentially altering the compound's interaction with microbial membranes .
  • Analgesic Effects : Studies on related piperazine derivatives have shown promising analgesic activity. For instance, derivatives of 1-cycloalkyl-4-(1,2-diphenylethyl)piperazines demonstrated analgesic effects significantly greater than morphine in experimental models, suggesting that modifications to the piperazine framework can enhance pain-relieving properties .
  • Protease Inhibition : The compound has been studied for its ability to inhibit serine proteases, including urokinase. This inhibition is crucial as it can lead to applications in treating conditions like cancer and inflammatory diseases by interfering with tumor growth and metastasis .

The mechanism by which 1-(Diphenylmethyl)-4-(4-iodobenzenesulfonyl)piperazine exerts its effects involves:

  • Enzyme Interaction : The compound binds to specific enzymes or receptors, modulating their activity. For example, it may inhibit proteolytic enzymes involved in tumor progression or inflammation .
  • Membrane Disruption : Similar compounds have shown the ability to disrupt microbial membranes, leading to cell death. This suggests a potential mechanism for its antimicrobial effects .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntimicrobialEffective against Gram-positive and Gram-negative bacteria
AnalgesicHigher efficacy than morphine in pain models
Protease InhibitionInhibits urokinase and other serine proteases

Notable Research Findings

  • A study demonstrated that piperazine derivatives could achieve analgesic effects comparable to traditional opioids but with fewer side effects, highlighting their potential as safer alternatives in pain management .
  • Another investigation revealed that certain structural modifications in piperazine-based compounds could enhance their antimicrobial efficacy against resistant strains of bacteria like MRSA .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-(Diphenylmethyl)-4-(4-iodobenzenesulfonyl)piperazine?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, a piperazine core can be functionalized by reacting 1-(diphenylmethyl)piperazine with 4-iodobenzenesulfonyl chloride under basic conditions (e.g., DCM with DIPEA as a base). Purification typically involves column chromatography (silica gel, methanol/ethyl acetate gradient) or crystallization using solvents like diethyl ether. Reaction temperatures should be maintained at 0–25°C to avoid side reactions .

Q. How is the compound characterized to confirm structural integrity and purity?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^{13}C NMR spectra (in DMSO-d6 or CDCl3) confirm substituent positions and piperazine ring conformation.
  • X-ray Powder Diffraction (XRPD) : Validates crystallinity and polymorphic forms .
  • Thermal Analysis : TGA (20–300°C, 10°C/min) assesses thermal stability, while DSC identifies melting points and phase transitions .
  • High-Resolution Mass Spectrometry (HRMS) : Confirms molecular weight and isotopic patterns .

Q. What solvent systems are optimal for solubility in biological assays?

  • Methodological Answer : The compound’s solubility can be enhanced using DMSO (for stock solutions) followed by dilution in PBS or saline. For in vitro studies, test solubility in buffers at pH 7.4 and 6.5, and monitor precipitation via dynamic light scattering (DLS). If insolubility persists, co-solvents like PEG-400 or cyclodextrin inclusion complexes may be employed .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

  • Methodological Answer :

  • Assay Validation : Cross-validate using orthogonal assays (e.g., enzymatic vs. cell-based assays) to confirm target engagement.
  • Structural Confirmation : Re-analyze compound purity via HPLC (C18 column, acetonitrile/water mobile phase) to rule out degradation products .
  • Comparative Studies : Benchmark against structurally related analogs (e.g., 4-fluorobenzyl or 4-chlorophenyl derivatives) to assess substituent effects on activity .

Q. What strategies are effective for optimizing synthetic yield and scalability?

  • Methodological Answer :

  • Reagent Optimization : Use 1.2–1.5 equivalents of 4-iodobenzenesulfonyl chloride to minimize unreacted piperazine.
  • Catalytic Approaches : Explore phase-transfer catalysts (e.g., TBAB) to enhance reaction rates in biphasic systems.
  • Process Chemistry : Transition from batch to flow chemistry for improved heat transfer and reproducibility. Monitor intermediates via inline FTIR .

Q. How can structure-activity relationship (SAR) studies be designed for this compound?

  • Methodological Answer :

  • Core Modifications : Synthesize analogs with varied sulfonyl groups (e.g., methyl, nitro, or trifluoromethyl substituents) to evaluate electronic effects.
  • Piperazine Substitutions : Replace the diphenylmethyl group with benzyl or cyclohexyl moieties to probe steric influences.
  • Computational Modeling : Use docking simulations (AutoDock Vina) to predict binding affinities to target proteins like dopamine receptors or ion channels .

Q. What analytical methods are suitable for detecting degradation products under accelerated stability conditions?

  • Methodological Answer :

  • Forced Degradation Studies : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light.
  • LC-MS/MS Analysis : Use a C18 column (3.5 µm, 150 mm) with a gradient of 0.1% formic acid in water/acetonitrile. Monitor for sulfonic acid or iodobenzene byproducts via MRM transitions .

Q. How can crystallinity and polymorphic forms impact formulation development?

  • Methodological Answer :

  • Polymorph Screening : Recrystallize from solvents (ethanol, acetonitrile) at varying cooling rates.
  • XRPD Analysis : Compare diffraction patterns to identify stable forms.
  • Bioavailability Testing : Assess dissolution rates of polymorphs in simulated gastric fluid (pH 1.2) and intestinal fluid (pH 6.8) .

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